BAlq

OLED Hole-blocking layer Energy-level engineering

BAlq (bis(2-methyl-8-quinolinolato)(4-phenylphenolato)aluminum(III)) is a chelated aluminum complex widely employed as a blue-emitting layer, electron-transport layer (ETL), and hole-blocking layer (HBL) in organic light-emitting diodes (OLEDs). It possesses a molecular weight of 512.53 g·mol⁻¹, a glass transition temperature (Tg) of ≈92–99 °C, and characteristic HOMO/LUMO energies of −5.57 eV / −2.58 eV.

Molecular Formula C32H25AlN2O3
Molecular Weight 512.5 g/mol
CAS No. 146162-54-1
Cat. No. B134588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAlq
CAS146162-54-1
Molecular FormulaC32H25AlN2O3
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2[O-])C=C1.CC1=NC2=C(C=CC=C2[O-])C=C1.C1=CC=C(C=C1)C2=CC=C(C=C2)[O-].[Al+3]
InChIInChI=1S/C12H10O.2C10H9NO.Al/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h1-9,13H;2*2-6,12H,1H3;/q;;;+3/p-3
InChIKeyUFVXQDWNSAGPHN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAlq (CAS 146162-54-1) – Quantified Differentiation Among OLED Electron-Transport and Hole-Blocking Materials for Scientific Procurement


BAlq (bis(2-methyl-8-quinolinolato)(4-phenylphenolato)aluminum(III)) is a chelated aluminum complex widely employed as a blue-emitting layer, electron-transport layer (ETL), and hole-blocking layer (HBL) in organic light-emitting diodes (OLEDs) . It possesses a molecular weight of 512.53 g·mol⁻¹, a glass transition temperature (Tg) of ≈92–99 °C, and characteristic HOMO/LUMO energies of −5.57 eV / −2.58 eV [1][2]. These properties directly govern its selection for phosphorescent OLEDs (PHOLEDs) where balanced charge injection, exciton confinement, and long-term morphological stability are critical .

Why Alq3, BCP, or TPBi Cannot Simply Replace BAlq in Multilayer OLED Stacks – Energy-Level and Stability Arguments


Although several aluminum quinolates and phenanthroline derivatives share similar electron-transport or hole-blocking functions, BAlq occupies a unique position defined by its simultaneously elevated LUMO (−2.58 eV) and moderate HOMO (−5.57 eV), which create a 2.99 eV band gap that is wider than that of Alq3 but narrower than that of TPBi [1][2]. This energetic profile permits BAlq to act as a “soft” hole-blocking layer that confines excitons without imposing an excessive driving voltage, while its Tg of ≈92–99 °C significantly exceeds the Tg of BCP (<85 °C), directly translating into superior morphological stability during device operation [3][4]. Consequently, replacing BAlq with Alq3 compromises blue emission purity, substituting BCP risks rapid crystallization-induced failure, and using TPBi alters the charge-balance point because of its much deeper HOMO (−6.2 eV) [1]. The quantitative evidence below demonstrates that these differences are not marginal but operationally decisive.

Quantitative Comparator Evidence for BAlq (CAS 146162-54-1) – Head-to-Head and Cross-Study Data for Procurement Decisions


BAlq Exhibits a 0.52 eV Higher LUMO Than Alq3, Decisively Improving Hole-Blocking with Quantified Trade-Off in Electron Injection

BAlq possesses a LUMO of −2.58 eV versus −3.1 eV for Alq3, a difference of +0.52 eV [1]. This higher LUMO raises the barrier for electron injection from the cathode into the BAlq layer, which simultaneously suppresses electron leakage into the hole-transport layer and reduces exciton quenching at the cathode interface. The trade-off is quantified in bilayer devices: the photoluminescence (PL) intensity of BAlq is stronger than that of Alq3, but the electroluminescence (EL) performance of a pure BAlq LED is poorer than that of an Alq3 LED precisely because of the lower electron injection [2]. Inserting an Alq3 electron-injection layer recovers EL performance, confirming that the hole-blocking advantage is intrinsic to BAlq’s elevated LUMO.

OLED Hole-blocking layer Energy-level engineering

BAlq’s Glass Transition Temperature (92–99 °C) Exceeds That of BCP by at Least 7–30 °C, Correlating with Zero Cryogenic Degradation Advantage for BCP

The operational stability of OLEDs employing BCP or BAlq as a hole-blocking layer was compared at 20 K and 300 K [1]. At 20 K, where thermally activated degradation is suppressed, the operational stability of BCP-based devices becomes equivalent to that of BAlq-based devices. At room temperature, however, BCP-based PHOLEDs degrade significantly faster. This is attributed to BCP’s lower Tg (commonly <85 °C) versus BAlq’s Tg of ≈92 °C (measured by DSC) or 99 °C [2]. The 7–30 °C Tg gap directly accounts for the morphological instability of BCP under Joule heating, making BAlq the preferred HBL for applications requiring prolonged room-temperature operation.

Device stability Morphological stability Hole-blocking layer

10 wt% BAlq Doping into BPhen Delivers 2.6× Lifetime and 1.4× Efficiency Enhancement over Pure BPhen Hole-Blocking Layers in WOLEDs

When BAlq is co-deposited at 10 wt% into a BPhen hole-blocking layer, the resulting white OLED achieves approximately 2.6 times the operational lifetime and 1.4 times the efficiency compared with a device employing an undoped BPhen HBL [1]. Atomic force microscopy reveals that the BAlq dopant markedly improves the morphological stability of the BPhen film, suppressing crystallization and maintaining a smooth interface during operation.

White OLED Doped hole-blocking layer Lifetime enhancement

BAlq’s Triplet Energy (2.18 eV) Slightly Exceeds That of Alq3 (≈2.11 eV), Enabling Confinement of Blue-Phosphorescent Excitons in PHOLEDs

The triplet energy (T₁) of BAlq was determined to be 2.18 eV from the highest-energy peak of its phosphorescence spectrum at 8 K, with a phosphorescence lifetime of 16 ms . In contrast, the meridional isomer of Alq3 exhibits a T₁ of 2.11±0.1 eV [1]. The 0.07 eV higher triplet energy of BAlq provides a slightly wider window for confining blue-phosphorescent emitters whose T₁ typically lies around 2.6–2.8 eV, but more importantly it prevents back-energy transfer from green and red phosphors (T₁ ≈ 2.4–2.0 eV) when BAlq serves as a host or hole-blocking layer.

Triplet exciton confinement Phosphorescent OLED Host material

Procurement-Relevant Application Scenarios Where BAlq’s Differentiated Properties Are Indispensable


Stable Red-Orange Phosphorescent OLEDs Requiring Long Lifetime Without Crystallization-Induced Failure

When fabricating red PHOLEDs with an Ir-based phosphor, BAlq serves simultaneously as a host material and a hole-blocking layer. Its Tg of ≈92–99 °C prevents morphological degradation that plagues BCP-based devices at room temperature, and the 2.6× lifetime enhancement observed when BAlq is doped into BPhen further validates its role in stabilizing the hole-blocking interface [1][2].

Blue-Emitting OLEDs Where Balanced Electron/Hole Injection and Exciton Confinement Are Critical

BAlq’s LUMO of −2.58 eV and HOMO of −5.57 eV create a wide band gap that naturally confines recombination within the emissive layer. In bilayer α-NPD/BAlq devices, the recombination zone stays within the BAlq layer, enabling saturated blue emission without a discrete hole-blocking layer [3]. This simplifies the device stack while maintaining color purity.

White OLEDs with Graded or Doped Hole-Blocking Architectures for Simultaneous Efficiency and Lifetime Gains

Doping BAlq at 10 wt% into a BPhen HBL provides a documented 1.4× efficiency and 2.6× lifetime boost versus pure BPhen in WOLEDs, attributed to improved film morphology [2]. This approach allows industrial users to upgrade existing BPhen-based recipes without altering the underlying manufacturing process.

Ultraviolet Photodetectors Exploiting BAlq’s Strong UV Absorption and Electron Mobility

BAlq exhibits a large singlet band gap of 3.44 eV and strong absorption at 365 nm. Organic ultraviolet photodetectors based on an m-MTDATA/BAlq donor–acceptor junction achieve a responsivity of 514 mA·W⁻¹ at −7 V under 1.2 mW·cm⁻² 365 nm illumination, representing a 52% improvement over a comparable Gaq-based device [4]. This evidences BAlq’s utility beyond OLEDs in wavelength-selective sensing applications.

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